

Pharmacological Profile of PSB-1115 Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, neurotransmission, and cancer biology. This technical guide provides a comprehensive overview of the pharmacological profile of PSB-1115, detailing its binding affinity, functional antagonism, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers utilizing PSB-1115 as a pharmacological tool to investigate the role of the A2B adenosine receptor in health and disease.

Chemical and Physical Properties

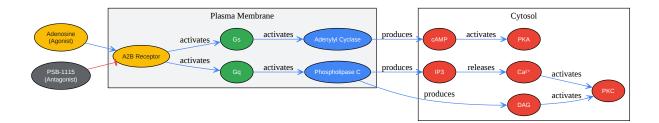
Property	Value	
Chemical Name	4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt	
Molecular Formula	C14H13N4O5S · K	
Molecular Weight	388.4 g/mol	
CAS Number	409344-71-4	
Appearance	White to off-white solid	
Solubility	Water soluble	

Pharmacological Data Receptor Binding Affinity

The binding affinity of PSB-1115 for various adenosine receptor subtypes has been determined through radioligand binding assays. The data, presented as inhibitor constant (Ki) values, demonstrate the high selectivity of PSB-1115 for the human A2B receptor.

Receptor Subtype	Species	Ki (nM)	Reference	
A2B	Human	53.4		
A1	Human	>10,000		
A2A	Human	>10,000		
A3	Human	>10,000 (14% inhibition at 10 μM)		
A1	Rat	2,200		
A2A	Rat	24,000		

Functional Antagonism



PSB-1115 acts as a competitive antagonist at the A2B adenosine receptor, inhibiting the functional responses induced by A2BAR agonists.

Assay Type	Cell Line	Agonist	PSB-1115 IC50 (nM)	Reference
cAMP Accumulation	T84 human colon carcinoma cells	Adenosine	84.0	
G Protein Activation (BRET)	HEK293T cells	NECA	865 ± 415	

Signaling Pathways

The A2B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels. As an antagonist, PSB-1115 blocks these downstream signaling events initiated by agonist binding to the A2BAR.

Click to download full resolution via product page

A2B adenosine receptor signaling pathways modulated by PSB-1115.

Experimental Protocols

Radioligand Binding Assays

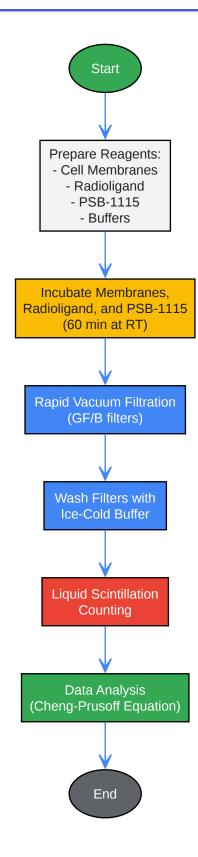
Objective: To determine the binding affinity (Ki) of PSB-1115 for human adenosine receptor subtypes.

Materials:

- Membrane preparations from CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
- · Radioligands:
 - [3H]CCPA for A1 receptors
 - [3H]ZM 241385 for A2A receptors
 - [3H]DPCPX for A2B receptors (in the presence of 50 mM Gpp(NH)p)
 - [125] AB-MECA for A3 receptors
- PSB-1115 potassium salt
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Glass fiber filters (Whatman GF/B)
- Scintillation cocktail
- Scintillation counter

Procedure:

 Incubate cell membranes (20-50 µg of protein) with the respective radioligand at a concentration close to its Kd value and various concentrations of PSB-1115 in a final volume of 250 µL of assay buffer.



- For non-specific binding determination, use a high concentration of a standard non-radioactive antagonist (e.g., 10 μ M XAC for A1/A2A/A2B, 10 μ M MRS1220 for A3).
- Incubate for 60 minutes at room temperature.
- Terminate the assay by rapid vacuum filtration through glass fiber filters.
- Wash the filters three times with 4 mL of ice-cold wash buffer.
- Measure the radioactivity retained on the filters by liquid scintillation counting.
- Calculate the Ki values using the Cheng-Prusoff equation.

Click to download full resolution via product page

Workflow for radioligand binding assay.

In Vivo Analgesia Study (Hot Plate Test)

Objective: To evaluate the antinociceptive effects of PSB-1115 in a model of thermal pain.

Materials:

- Male CD-1 mice (25-30 g)
- PSB-1115 potassium salt
- Vehicle (e.g., saline)
- Hot plate apparatus maintained at 55 ± 0.5 °C
- Timer

Procedure:

- Acclimatize mice to the testing room for at least 1 hour before the experiment.
- Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).
- At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.
- Record the latency to the first sign of nociception (e.g., paw licking, jumping).
- A cut-off time of 30 seconds is typically used to prevent tissue damage.
- Compare the latencies of the PSB-1115-treated groups to the vehicle-treated control group.

In Vivo Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory activity of PSB-1115 in a model of acute inflammation.

Materials:

Male Wistar rats (180-220 g)

• PSB-1115 potassium salt

- Vehicle (e.g., saline)
- 1% (w/v) carrageenan solution in saline
- Pletysmometer or calipers

Procedure:

- Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg).
- After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
- Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Conclusion

PSB-1115 potassium salt is a highly selective and potent A2B adenosine receptor antagonist. Its favorable pharmacological profile, including high water solubility, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the A2BAR. The data and protocols presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments aimed at further understanding the therapeutic potential of targeting the A2B adenosine receptor.

To cite this document: BenchChem. [Pharmacological Profile of PSB-1115 Potassium Salt: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572539#pharmacological-profile-of-psb-1115-potassium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com